![molecular formula C11H21NO4 B12290300 tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B12290300.png)
tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate
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Overview
Description
tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxane derivative. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as tetrahydrofuran or dimethylformamide. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The oxane ring can be reduced to form a more saturated cyclic structure.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid, while reduction of the oxane ring may produce a more saturated cyclic compound.
Scientific Research Applications
Synthesis and Production
The synthesis of tert-butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate typically involves the reaction of hydroxymethyl oxan derivatives with tert-butyl isocyanate. This reaction can be optimized for industrial production through purification techniques such as recrystallization or chromatography to achieve high yields and purity levels.
Scientific Research Applications
1. Chemistry
In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in the development of new compounds.
2. Biology
Research indicates potential biological activities associated with this compound. Studies have focused on its interactions with biomolecules, suggesting roles in enzyme modulation and metabolic pathway influence. Its structural features may allow it to act as a substrate for metabolic pathways or as an inhibitor of specific enzymes.
3. Medicine
In medicinal chemistry, this compound has been investigated for its therapeutic properties. Notably, it has shown promise in reversing multidrug resistance (MDR) in cancer cells by inhibiting drug efflux pumps like P-glycoprotein. This mechanism enhances the efficacy of chemotherapeutic agents, positioning the compound as a candidate for adjuvant therapies in oncology .
Study on Multidrug Resistance Reversal
In vitro studies demonstrated that this compound significantly increased the accumulation of doxorubicin in resistant cancer cell lines. This suggests its potential role in overcoming drug resistance by inhibiting efflux mechanisms .
Metabolic Pathway Analysis
Further research highlighted the compound's ability to modulate metabolic enzymes involved in drug metabolism. This could enhance the bioavailability of co-administered drugs, making it a valuable component in combination therapies .
Mechanism of Action
The mechanism of action of tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can provide steric hindrance, affecting the binding affinity and activity of the compound. The hydroxymethyl group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective group properties.
tert-Butyl N-[(3R,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate: A structural isomer with different stereochemistry.
tert-Butyl (3-hydroxypropyl)carbamate: A related compound with a different alkyl chain length.
Uniqueness
tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate is unique due to its specific stereochemistry and the presence of both a hydroxymethyl group and an oxane ring
Biological Activity
tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate (CAS Number: 1402566-32-8) is a carbamate derivative that exhibits significant biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in neuroprotective and anti-inflammatory contexts. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the hydroxymethyl group allows for hydrogen bonding with biological macromolecules, which can influence their structural conformation and function.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as acetylcholinesterase and β-secretase, which are critical in the pathology of neurodegenerative diseases like Alzheimer's disease.
- Neuroprotective Effects : In vitro studies indicate that the compound can protect neuronal cells from toxic insults, particularly those induced by amyloid-beta peptides .
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways by reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models .
In Vitro Studies
A series of in vitro experiments have demonstrated the efficacy of this compound in protecting astrocytes against amyloid-beta-induced toxicity. For instance:
- Cell Viability Assays : When astrocytes were exposed to amyloid-beta 1-42 in the presence of the compound, cell viability improved significantly compared to controls treated with amyloid-beta alone (62.98% vs. 43.78% viability) .
In Vivo Studies
In vivo studies using animal models have further elucidated the therapeutic potential of this compound:
- Alzheimer's Disease Models : In scopolamine-induced models of cognitive impairment, treatment with this compound resulted in decreased levels of amyloid-beta and improved cognitive function as assessed by behavioral tests .
Case Studies
Several case studies highlight the therapeutic implications of this compound:
Properties
Molecular Formula |
C11H21NO4 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-9-7-15-5-4-8(9)6-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m1/s1 |
InChI Key |
FTBOFNJQEUGOPO-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COCC[C@@H]1CO |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCCC1CO |
Origin of Product |
United States |
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